![molecular formula C12H13BrN2O2 B592297 叔丁基4-溴-1H-吡咯并[2,3-b]吡啶-1-羧酸酯 CAS No. 1228014-35-4](/img/structure/B592297.png)

叔丁基4-溴-1H-吡咯并[2,3-b]吡啶-1-羧酸酯

描述

“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields of research . It is often used in life sciences related research, organic synthesis, and environmental measurement .

Molecular Structure Analysis

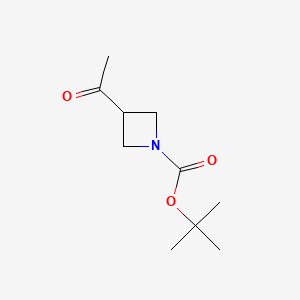

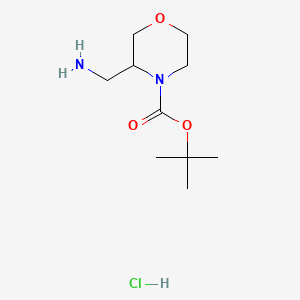

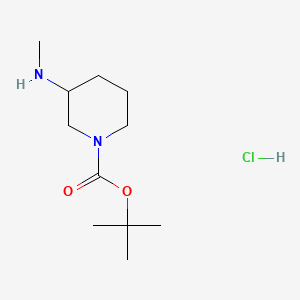

The molecular structure of “tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the InChI code1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” has a molecular weight of 297.15 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

Synthesis of Biologically Active Compounds

This compound has been used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Kinase Inhibitors

The azaindole framework, which includes 4-Bromo-1-N-Boc-7-azaindole, is often used in the design of kinase inhibitors. These inhibitors have significant applications in the treatment of various diseases, including cancer .

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-1-N-Boc-7-azaindole has been used in palladium-catalyzed cross-coupling reactions with amides, amines, amino acid esters, and phenols. This process forms C–N and C–O bonds, which are crucial in the synthesis of various pharmaceuticals .

Drug Optimization Strategies

Azaindoles, including 4-Bromo-1-N-Boc-7-azaindole, are interesting in terms of drug optimization strategies. They can be used to modulate and finely tune various properties of drugs, such as Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Synthesis of Natural Prenyl Indole Derivatives

The intermediate products involved in the synthesis scheme of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Bioisosteres of Indole or Purine Systems

The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .

作用机制

Target of Action

Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .

Mode of Action

Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .

Biochemical Pathways

As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .

Pharmacokinetics

Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .

Result of Action

Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWJCGZCLBMYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729073 | |

| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228014-35-4 | |

| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)